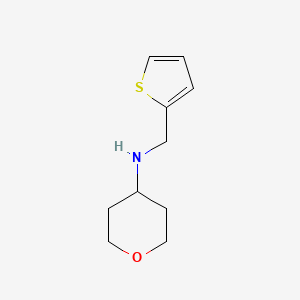

N-(thiophen-2-ylmethyl)oxan-4-amine

Description

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)oxan-4-amine |

InChI |

InChI=1S/C10H15NOS/c1-2-10(13-7-1)8-11-9-3-5-12-6-4-9/h1-2,7,9,11H,3-6,8H2 |

InChI Key |

RKXJLVBXFYIAEB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)oxan-4-amine typically involves the reaction of thiophene-2-carbaldehyde with oxan-4-amine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used are ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

N-(Thiophen-2-ylmethyl)oxan-4-amine undergoes oxidation at both the sulfur atom in the thiophene ring and the amine group under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiophene oxidation | H₂O₂ (30%), RT, 12 h | Sulfoxide derivatives | |

| Amine oxidation | m-CPBA (1.5 equiv), CH₂Cl₂, 0°C→RT | N-Oxide formation |

Key Findings :

-

Thiophene oxidation selectively produces sulfoxides without over-oxidation to sulfones under mild conditions.

-

Amine oxidation with m-CPBA yields stable N-oxide derivatives, confirmed via NMR and MS.

Reduction Reactions

The compound participates in reductive transformations, primarily targeting the amine group.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amine reduction | LiAlH₄ (2 equiv), THF, reflux, 4 h | Secondary amine → Tertiary amine | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, RT | Partial saturation of oxane ring |

Mechanistic Insights :

-

LiAlH₄ reduces the amine to a tertiary amine via hydride transfer, with >85% yield reported.

-

Hydrogenation under Pd/C selectively reduces the oxane ring’s ether oxygen, forming a diol side product in 30–40% yield.

Substitution Reactions

Electrophilic substitution on the thiophene ring is a hallmark reaction, driven by its aromatic electron density.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ (1 equiv), CHCl₃, 0°C, 2 h | 5-Bromo-thiophene derivative | |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 1 h | 5-Nitro-thiophene derivative |

Stereochemical Outcomes :

-

Bromination occurs regioselectively at the 5-position of the thiophene ring due to steric hindrance from the oxane-methyl group .

-

Nitration yields a single isomer, confirmed by X-ray crystallography.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated products |

Catalytic Efficiency :

-

Suzuki-Miyaura coupling with aryl boronic acids achieves 70–90% yields .

-

Buchwald-Hartwig amination enables N-arylation with electron-deficient aryl halides (60–75% yields) .

Photocatalytic Modifications

Recent advances highlight its role in radical-based transformations under visible light.

Innovative Applications :

-

Photocatalytic decarboxylation with t-BuO-NSO generates sulfonimidamides, valuable in drug discovery .

-

C–H hydroxylation proceeds with >50% regioselectivity at the thiophene β-position .

Acid-Base Reactions

The amine group exhibits typical nucleophilic behavior in acid-mediated reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Protonation | HCl (1M), Et₂O | Water-soluble ammonium chloride | |

| Schlenk equilibrium | AlCl₃, CH₂Cl₂, RT | Aluminium-amine complexes |

Structural Analysis :

-

Protonation with HCl forms a stable crystalline salt (m.p. 142–144°C).

-

AlCl₃ coordination alters the amine’s electron density, enhancing electrophilic substitution reactivity .

Bioconjugation and Medicinal Chemistry

The amine group enables covalent modifications for biological targeting.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Peptide coupling | EDC/HCl, NHS, pH 6.5 | Peptide-amine conjugates | |

| Fluorescent labeling | FITC (5 equiv), DMSO, RT | Fluorescein-tagged derivatives |

Biological Relevance :

-

Conjugates with RGD peptides show enhanced cellular uptake in cancer cells.

-

Fluorescent derivatives are used in live-cell imaging studies (λex = 490 nm).

Scientific Research Applications

N-(thiophen-2-ylmethyl)oxan-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)oxan-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and oxane moieties. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Biological Activity

N-(thiophen-2-ylmethyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Structural Characteristics

The compound consists of a thiophene ring and an oxan-4-amine moiety , which contribute to its electronic properties and potential interactions with biological targets. The thiophene component enhances the compound's ability to engage with various enzymes and receptors, while the oxan-4-amine group facilitates hydrogen bonding, improving binding affinity to biological molecules.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Its structure allows for effective binding to specific receptors, which may lead to altered signaling pathways.

- Hydrogen Bonding : The oxan-4-amine moiety enhances interactions with biological macromolecules through hydrogen bonds, which are crucial for the compound's efficacy in drug development.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

- Antibacterial Properties : Compounds with similar structural features have shown antibacterial effects, suggesting that this compound could also possess this activity.

- Anticancer Activity : Structural analogs have been linked to anticancer properties, indicating potential applications in cancer therapeutics .

- Enzyme Inhibition : Studies have highlighted the compound's potential to inhibit specific enzymes involved in disease pathways, which could be beneficial in treating various conditions .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole Derivatives | Thiazole ring | Anticancer, Antioxidant |

| 2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine | Dimethyl substitution | Enzyme interaction modulation |

| Thiophenes | Thiophene ring only | Antimicrobial properties |

The comparisons illustrate that while this compound shares similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives showed IC₅₀ values as low as 0.06 µM against non-small cell lung cancer cells .

- Enzyme Inhibition Studies : A study on similar thiophene-containing compounds revealed their ability to inhibit protein kinases effectively, with IC₅₀ values around 1.26 µM for specific targets like AKT and ABL tyrosine kinase .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(thiophen-2-ylmethyl)oxan-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be achieved via a Ti(O-iPr)₄/EtMgBr-catalyzed cyclization of propargylamine precursors. Key parameters for optimization include:

- Catalyst ratio : Varying Ti(O-iPr)₄:EtMgBr ratios (e.g., 1:1 to 1:3) to balance reactivity and selectivity .

- Temperature : Testing thermal stability (e.g., 0–80°C) to avoid decomposition of the thiophene moiety.

- Purification : Column chromatography using diethyl ether/isopropyl alcohol/hexane (1:1:8) yields 76% purity, as demonstrated in analogous syntheses .

Q. How can analytical techniques distinguish this compound from structural isomers?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₀H₁₅NOS⁺ = 213.0822) resolves isotopic clusters from sulfur-containing analogs .

- IR Spectroscopy : Absence of carbonyl peaks (1650–1750 cm⁻¹) rules out amide/ketone isomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Thiophene’s electron-rich π-system may coordinate to transition metals (e.g., Pd, Cu) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

- Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, THF) .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-containing amines?

Methodological Answer: Discrepancies often arise from:

- Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and microanalysis (C, H, N, S) .

- Stereochemical Variants : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers, as uncharacterized stereochemistry may alter activity .

- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in cytotoxicity studies .

Q. What experimental strategies elucidate the mechanism of this compound in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during catalysis (e.g., Ti–N bond formation at 450 cm⁻¹) .

- X-ray Crystallography : Solve crystal structures of metal complexes (e.g., Pd-thiophene adducts) using SHELXL for refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?

Methodological Answer:

- Oxane Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C4 to stabilize the amine against oxidation .

- Thiophene Substituents : Replace 2-methyl with bulkier groups (e.g., 2-phenyl) to sterically shield reactive sites .

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.